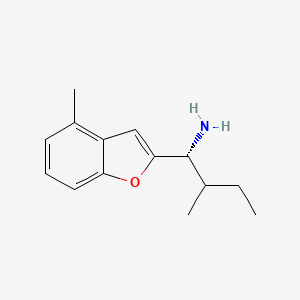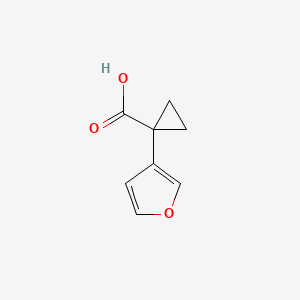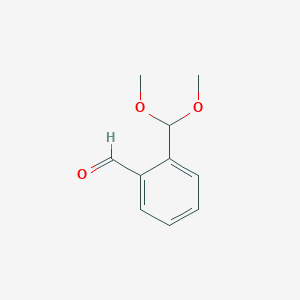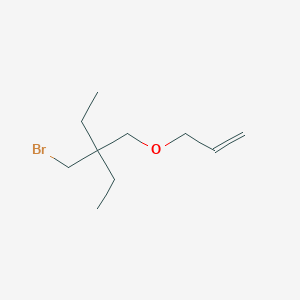
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: is a chemical compound with the molecular formula C9H8BrF2N.ClH . It is a pyridine derivative that contains a bromine atom at the 5-position and a 3,3-difluorocyclobutyl group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-(3,3-difluorocyclobutyl)pyridine, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidized Products: Corresponding oxidized derivatives of the compound.
Reduced Products: Reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions .
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials and polymers .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological studies, the compound may inhibit certain enzymes involved in disease pathways, while in chemical research, it may act as a catalyst or reactant in various reactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Similar structure but with a trifluoroethyl group instead of a difluorocyclobutyl group.
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine: The parent compound without the hydrochloride salt.
Uniqueness:
- The presence of the 3,3-difluorocyclobutyl group imparts unique steric and electronic properties to the compound, making it distinct from other pyridine derivatives.
- The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C9H9BrClF2N |
|---|---|
Molekulargewicht |
284.53 g/mol |
IUPAC-Name |
5-bromo-2-(3,3-difluorocyclobutyl)pyridine;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-1-2-8(13-5-7)6-3-9(11,12)4-6;/h1-2,5-6H,3-4H2;1H |
InChI-Schlüssel |
STOAYRSXBFRUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)C2=NC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)

![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)




![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)


![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
